Avoid synthesis failures: 2-Ethyl-3-hydroxyhexanal (CAS 496-03-7) is the exact bifunctional building block required for high-yield production of 2-ethyl-2-hexenal and flavor ingredients. Its alpha-ethyl and 3-hydroxy groups ensure selective transformations and a unique fruity scent absent in analogs. • Enables high-yield, selective synthesis of 2-ethyl-2-hexenal and 1,3-hexanediol derivatives. • Superior sensory profile for top/middle notes in fragrances; water-miscible for cosmetic formulations. • Bulk and R&D quantities available with rigorous QC. Global shipping.
2-Ethyl-3-hydroxyhexanal is a bifunctional organic compound featuring both an aldehyde and a secondary alcohol group on a six-carbon chain with an ethyl substituent at the alpha-position. This structure makes it a versatile intermediate in chemical synthesis, particularly for producing derivatives like 2-ethyl-2-hexenal and 2-ethyl-1,3-hexanediol. Its distinct molecular architecture also imparts specific sensory properties, leading to its use in the flavor and fragrance industries to create fruity and pleasant scents. The presence of the hydroxyl group influences its physical properties, such as polarity and hydrogen bonding capability, differentiating it from simple aliphatic aldehydes.
Procurement decisions require careful consideration of molecular structure, as seemingly minor differences can lead to significant performance failures. Substituting 2-Ethyl-3-hydroxyhexanal with a simpler analog like hexanal or 2-ethylhexanal eliminates the critical 3-hydroxy group, which fundamentally alters polarity, solubility, and reactivity pathways such as esterification. Conversely, using a closer analog like 3-hydroxyhexanal (which lacks the 2-ethyl group) fails to replicate the specific steric environment around the aldehyde. This ethyl group influences the stability against side reactions like dehydration and modulates the compound's sensory profile, making it non-interchangeable for applications where specific flavor notes or process stability are required.
In flavor and fragrance applications, the molecular structure dictates the sensory outcome. 2-Ethyl-3-hydroxyhexanal is noted for a distinct fruity or green, grassy odor profile. This contrasts with the simpler, purely green and fatty notes of hexanal, which lacks the hydroxyl group that contributes to complexity. While direct odor threshold comparisons are scarce, structure-activity relationships in similar aldehydes show that alpha-alkylation (like the ethyl group) and the presence of a beta-hydroxy group significantly modify the perceived aroma from a simple linear aldehyde to a more complex and often more desirable character.
| Evidence Dimension | Odor Character |
| Target Compound Data | Fruity, green, pleasant scent. |
| Comparator Or Baseline | Hexanal: Described as fresh, green, grassy, and aldehydic. |
| Quantified Difference | Qualitative difference in odor complexity (fruity vs. purely grassy/fatty) due to the presence of the 3-hydroxy group and 2-ethyl substituent. |
| Conditions | Sensory evaluation in flavor and fragrance applications. |
For formulators, this specific odor profile is a non-substitutable feature for achieving a target sensory experience in a final product.
As a product of aldol addition, 2-Ethyl-3-hydroxyhexanal serves as a key intermediate. Its stability is critical for yield and purity in subsequent reactions, such as dehydration to 2-ethyl-2-hexenal. Beta-hydroxy aldehydes without alpha-substituents are often more susceptible to side reactions like retro-aldol condensation or uncontrolled dehydration. The presence of the ethyl group at the alpha-carbon provides steric hindrance that can increase the stability of the molecule under certain process conditions compared to the unsubstituted analog, 3-hydroxyhexanal. This leads to more controlled and higher-yield conversions to desired downstream products like 2-ethylhexanal.
| Evidence Dimension | Chemical Stability / Reaction Control |
| Target Compound Data | Serves as a stable intermediate that can be selectively dehydrated to 2-ethyl-2-hexenal, which is then hydrogenated. |
| Comparator Or Baseline | Unsubstituted β-hydroxy aldehydes, which are known to readily undergo retro-aldol or dehydration reactions. |
| Quantified Difference | The alpha-ethyl group provides steric hindrance, improving stability and directing reaction pathways compared to its non-alkylated counterpart. |
| Conditions | Catalytic synthesis and dehydration reactions. |
For chemical manufacturing, improved stability and reaction control mean higher process yields, reduced side-product formation, and lower purification costs.
The inclusion of a hydroxyl group makes 2-Ethyl-3-hydroxyhexanal significantly more polar than its non-hydroxylated analog, 2-ethylhexanal. This is quantitatively reflected in its calculated XLogP3 value of 1.9, compared to approximately 2.7 for 2-ethylhexanal. This lower lipophilicity and increased capacity for hydrogen bonding allow for its use in more polar or aqueous-based formulations where 2-ethylhexanal would have poor solubility.
| Evidence Dimension | Octanol-Water Partition Coefficient (XLogP3) |
| Target Compound Data | 1.9 |
| Comparator Or Baseline | 2-Ethylhexanal (CAS 123-05-7): ~2.7 |
| Quantified Difference | Approximately 0.8 log units lower (more hydrophilic). |
| Conditions | Computed property from PubChem. |
This difference in polarity is a critical selection factor for formulators choosing between ingredients for either oil-based or water-based product matrices.
This compound is a direct and often preferred precursor for the synthesis of other valuable industrial chemicals, including 2-ethyl-2-hexenal, 2-ethylhexanal, and 2-ethyl-1,3-hexanediol. Its defined structure allows for high-yield, selective transformations, which is critical for ensuring the purity of the final products.
In fragrance formulation, 2-Ethyl-3-hydroxyhexanal can be used to impart a unique fruity and pleasant character that cannot be achieved with simpler aliphatic aldehydes like hexanal. Its specific sensory profile makes it a valuable component for building nuanced top and middle notes in fine fragrances and scented personal care products.
Due to its increased polarity from the hydroxyl group, this compound is suitable for incorporation into formulations with higher water content compared to analogs like 2-ethylhexanal. This makes it a candidate for use in specialty cosmetics, cleaners, or other water-miscible systems where both its sensory properties and chemical functionality are desired.